2-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a pyridine ring substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-methylpiperidine with 3-cyanopyridine under specific conditions. One common method includes:
Starting Materials: 4-methylpiperidine and 3-cyanopyridine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biochemical probes and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)pyridine: Lacks the cyano group, which may affect its reactivity and biological activity.
2-(4-Ethylpiperidin-1-yl)pyridine-3-carbonitrile: Substitution with an ethyl group instead of a methyl group can influence its chemical properties and applications.
2-(4-Methylpiperidin-1-yl)pyrimidine-3-carbonitrile: The pyridine ring is replaced with a pyrimidine ring, altering its electronic and steric characteristics.
Uniqueness: 2-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the piperidine and pyridine rings, along with the cyano group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-4-7-15(8-5-10)12-11(9-13)3-2-6-14-12/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQZILMEYWNDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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